molecular formula C13H25NO4 B12302074 N-Boc-N-methyl-(S)-2-aminoheptanoic acid

N-Boc-N-methyl-(S)-2-aminoheptanoic acid

Cat. No.: B12302074
M. Wt: 259.34 g/mol
InChI Key: BUWSQPBKRHWTEX-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-(S)-2-aminoheptanoic acid is a compound that belongs to the class of N-Boc-protected amino acids The term “N-Boc” refers to the tert-butoxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-(S)-2-aminoheptanoic acid typically involves the protection of the amine group with the tert-butoxycarbonyl (Boc) group. One common method for N-Boc protection is the reaction of the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out at room temperature and yields the N-Boc-protected amine in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of ultrasound irradiation and catalyst-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-(S)-2-aminoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in the formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

N-Boc-N-methyl-(S)-2-aminoheptanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-(S)-2-aminoheptanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection to the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various biological targets, such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-N-methyl-(S)-2-aminohexanoic acid
  • N-Boc-N-methyl-(S)-2-aminopentanoic acid
  • N-Boc-N-methyl-(S)-2-aminooctanoic acid

Uniqueness

N-Boc-N-methyl-(S)-2-aminoheptanoic acid is unique due to its specific chain length and stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid

InChI

InChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16)

InChI Key

BUWSQPBKRHWTEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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